4-Bromo-A23187
Overview
Description
4-Bromo-A23187, a halogenated analog of the divalent cation ionophore A23187, is recognized for its role in facilitating the transport of calcium ions across biological membranes. Unlike its parent compound, it is non-fluorescent, making it particularly suitable for use with fluorescent probes in the study of cytoplasmic calcium concentrations. Its introduction provided a new tool for researchers to calibrate cytoplasmic free Ca2+ concentrations using fluorescent probes without the interference of ionophore fluorescence, enhancing accuracy in various biological and biochemical studies (Deber et al., 1985).
Synthesis Analysis
Although detailed synthetic pathways for 4-Bromo-A23187 are not extensively documented in the available literature, its synthesis likely involves halogenation techniques common in the preparation of brominated organic compounds. Bromination is a crucial transformation in organic chemistry, often employed to introduce bromo substituents into molecules, potentially as an intermediate step towards further chemical modifications. The synthesis of related brominated compounds involves various strategies, including direct halogenation, use of solid bromine carriers, or other bromo-organic compounds as reagents, which could be analogous to methods used in synthesizing 4-Bromo-A23187 derivatives (Saikia et al., 2016).
Molecular Structure Analysis
The molecular structure of 4-Bromo-A23187 and its analogs is crucial for their function as calcium ionophores. Studies on similar compounds, such as various brominated organic molecules, provide insights into the influence of bromo substituents on molecular geometry, electronic structure, and intermolecular interactions. For example, crystallographic analyses reveal how bromine atoms contribute to the overall structure through halogen bonding and other non-covalent interactions, which could be relevant for understanding the complexing behavior of 4-Bromo-A23187 with calcium ions (Vitnik & Vitnik, 2015).
Chemical Reactions and Properties
4-Bromo-A23187's chemical reactivity is shaped by its bromo substituent, which influences its ability to form complexes with divalent cations. The presence of the bromo group affects the ionophore's selectivity and efficiency in transporting ions like Ca2+. The study of bromo-organic compounds in synthesis highlights the versatile roles that bromine atoms can play in facilitating various organic transformations, including bromination, cyclization, and substitution reactions, which are relevant for modifying and optimizing the ionophore's properties (Kaya et al., 2012).
Physical Properties Analysis
The physical properties of 4-Bromo-A23187, such as solubility, stability, and membrane permeability, are essential for its application as a calcium ionophore. These properties are influenced by its molecular structure and the presence of the bromo group. Research on similar brominated compounds provides insights into how halogen atoms affect physical characteristics like melting points, boiling points, and solubility in various solvents, which are crucial for the practical use of 4-Bromo-A23187 in experimental settings.
Chemical Properties Analysis
The chemical properties of 4-Bromo-A23187, including its reactivity with calcium ions and other divalent cations, are central to its function as an ionophore. The bromo substituent plays a critical role in defining its complexation behavior, selectivity, and efficiency in ion transport. Comparative studies of calcimycin (A23187) and its brominated analogs shed light on the molecular design and complexing behavior of these ionophores, offering valuable insights into the mechanisms underlying their ability to transport calcium ions across cell membranes (Vila et al., 2003).
Scientific Research Applications
Calcium Ion Translocation : Deleers, Gelbcke, and Malaisse (1981) reported that the ionophores A23187 and bromolasalocid (Br-X537A) act synergistically in translocating Ca2+ between aqueous and organic immiscible phases or mediating Ca2+ transport across the organic phase (Deleers, Gelbcke, & Malaisse, 1981).
Calibration of Cytoplasmic Free Ca2+ : Deber et al. (1985) identified 4-Bromo-A23187 as a nonfluorescent Ca2+ ionophore suitable for calibrating cytoplasmic free Ca2+ levels in conjunction with fluorescent probes (Deber, Tom-Kun, Mack, & Grinstein, 1985).
Study on Calcimycin : Vila et al. (2003) highlighted the importance of 4-Bromo-A23187 in providing insights into the molecular design of calcimycin, a widely used calcium ionophore (Vila, Canet, Guyot, Jeminet, & Pointud, 2003).
Enhancement of Cyclic AMP in Leukocytes : Štolc (1980) found that ionophores A23187 and bromo-lasalocid ethanolate could increase cyclic AMP content in human mononuclear leukocytes (Štolc, 1980).
Respiratory Burst in Neutrophils : A study by Dedkova et al. (1999) showed that calcium ionophores A23187 and ionomycin amplified the respiratory burst induced by phorbol ester in mouse peritoneal neutrophils, suggesting their role in cellular immune responses (Dedkova, Alovskaya, Gabdulhakova, Safronova, & Zinchenko, 1999).
properties
IUPAC Name |
6-bromo-5-(methylamino)-2-[[(2S,3R,5R,6S,8R,9R)-3,5,9-trimethyl-2-[(2S)-1-oxo-1-(1H-pyrrol-2-yl)propan-2-yl]-1,7-dioxaspiro[5.5]undecan-8-yl]methyl]-1,3-benzoxazole-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H36BrN3O6/c1-14-8-9-29(16(3)11-15(2)27(39-29)17(4)26(34)19-7-6-10-32-19)38-20(14)13-22-33-25-21(37-22)12-18(30)24(31-5)23(25)28(35)36/h6-7,10,12,14-17,20,27,31-32H,8-9,11,13H2,1-5H3,(H,35,36)/t14-,15-,16-,17-,20-,27+,29+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LDXQFZZGVTWFCF-FHYGWRBKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2(C(CC(C(O2)C(C)C(=O)C3=CC=CN3)C)C)OC1CC4=NC5=C(C(=C(C=C5O4)Br)NC)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC[C@]2([C@@H](C[C@H]([C@H](O2)[C@H](C)C(=O)C3=CC=CN3)C)C)O[C@@H]1CC4=NC5=C(C(=C(C=C5O4)Br)NC)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H36BrN3O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
602.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-A23187 | |
CAS RN |
76455-48-6, 76455-82-8 | |
Record name | 4-Bromo-calcium Ionophore A23187 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 4-Bromo-A23187 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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